molecular formula C6H4IN3O B599139 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one CAS No. 1201784-97-5

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

Cat. No. B599139
M. Wt: 261.022
InChI Key: PZMASEPEWLSQGR-UHFFFAOYSA-N
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Description

“6-Iodopyrrolo[2,1-F][1,2,4]triazin-4-ol” is a chemical compound with the molecular formula C6H4IN3O . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves the rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .


Molecular Structure Analysis

The crystal structure of a similar compound, brivanib (®-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol), has been reported . The crystallographic parameters for brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .

Scientific Research Applications

Application in Pharmaceutical Sciences

  • Summary of the Application: Brivanib is a potent VEGFR-2 inhibitor that has been studied for its potential applications in various areas, including non-small-cell lung cancer, neovascular age-related macular degeneration, and soft-tissue sarcomas .
  • Methods of Application or Experimental Procedures: The crystal structure of Brivanib was obtained by slow evaporation of a menthol solution. A colorless prismatic single crystal coated with perfluorinated oil was chosen for X-ray diffraction .
  • Results or Outcomes: The crystallographic parameters for Brivanib were reported for the first time. The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .

Application in Medicinal Chemistry

  • Summary of the Application: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been considered to be biologically active compounds. For example, these nitrogen-containing heterocycles have shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists .
  • Methods of Application or Experimental Procedures: The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones involves nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .
  • Results or Outcomes: The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .

Application in Antiviral Drug Synthesis

  • Summary of the Application: Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .
  • Methods of Application or Experimental Procedures: The second-generation synthesis of pyrrolo[2,1-f][1,2,4]triazine was achieved by employing continuous flow chemistry tools. The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KOt-Bu .
  • Results or Outcomes: The new multistage continuous flow approaches, including both chemical steps, extractions and separations, afford a viable process to access this widely employed key starting material for the synthesis of Remdesivir .

Application in Intramolecular Cyclization

  • Summary of the Application: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been synthesized via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .
  • Methods of Application or Experimental Procedures: The synthesis involves nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles .
  • Results or Outcomes: The described synthetic approaches can be considered to be more facile and practical than previously reported procedures .

Application in Antiviral Drug Synthesis

  • Summary of the Application: Pyrrolo[2,1-f][1,2,4]triazines are important scaffolds in a number of active pharmaceutical ingredients with a broad range of biological activities to treat broad-spectrum viral infections .
  • Methods of Application or Experimental Procedures: The second-generation synthesis of pyrrolo[2,1-f][1,2,4]triazine was achieved by employing continuous flow chemistry tools. The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KOt-Bu .
  • Results or Outcomes: The new multistage continuous flow approaches, including both chemical steps, extractions and separations, afford a viable process to access this widely employed key starting material for the synthesis of Remdesivir .

Safety And Hazards

According to the safety data sheet, “6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMASEPEWLSQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735090
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one

CAS RN

1201784-97-5
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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